molecular formula C20H16ClFN2O2S2 B12147220 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147220
M. Wt: 434.9 g/mol
InChI Key: QMQBVSWSBLJOGG-UHFFFAOYSA-N
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Description

Structurally, it features a thienopyrimidine core substituted at position 2 with a 2-chloro-6-fluorobenzylsulfanyl group and at position 3 with a furan-2-ylmethyl moiety. The 5,6-dimethyl groups on the thieno ring further modulate its electronic and steric properties.

Properties

Molecular Formula

C20H16ClFN2O2S2

Molecular Weight

434.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16ClFN2O2S2/c1-11-12(2)28-18-17(11)19(25)24(9-13-5-4-8-26-13)20(23-18)27-10-14-15(21)6-3-7-16(14)22/h3-8H,9-10H2,1-2H3

InChI Key

QMQBVSWSBLJOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidinone core.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the core structure with furan-2-ylmethyl halides under basic conditions.

    Substitution with 2-chloro-6-fluorobenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.

    Modulating signaling pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting key substituents and their implications:

Compound Name Position 2 Substituent Position 3 Substituent Thieno Ring Modification Molecular Formula Potential Activity References
Target Compound 2-Chloro-6-fluorobenzylsulfanyl Furan-2-ylmethyl 5,6-Dimethyl C₂₁H₁₇ClFN₂O₂S₂ Inferred: Anticancer, antifungal
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylsulfanyl Ethyl 5,6-Dimethyl C₁₉H₁₈ClN₂OS₂ Not reported
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-Chloro-6-fluorobenzylsulfanyl 2-Methoxyphenyl 6,7-Dihydro (saturated ring) C₂₁H₁₈ClFN₂O₂S₂ Not reported
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one 3-Methylbenzylsulfanyl Furan-2-ylmethyl 5,6-Dimethyl C₂₁H₂₁N₂O₂S₂ Inferred: Antifungal
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylsulfanyl Ethyl 5,6,7,8-Tetrahydro (saturated) C₂₀H₂₀ClN₂S₂ Not reported

Key Observations:

Substituent Effects on Bioactivity: The 2-chloro-6-fluorobenzylsulfanyl group in the target compound (vs. 3-chloro or 3-methyl in analogs) may enhance lipophilicity and receptor binding due to halogen interactions . The furan-2-ylmethyl moiety at position 3 is shared with the compound in , which has been associated with antifungal activity, suggesting a possible role in modulating target engagement .

Ring Saturation Effects: Saturation of the thieno ring (e.g., 6,7-dihydro or 5,6,7,8-tetrahydro) reduces aromaticity, which could alter pharmacokinetic properties such as metabolic stability .

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